6-(Bromomethyl)quinoline 6-(Bromomethyl)quinoline
Brand Name: Vulcanchem
CAS No.: 101279-39-4
VCID: VC20745808
InChI: InChI=1S/C10H8BrN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2
SMILES: C1=CC2=C(C=CC(=C2)CBr)N=C1
Molecular Formula: C10H8BrN
Molecular Weight: 222.08 g/mol

6-(Bromomethyl)quinoline

CAS No.: 101279-39-4

VCID: VC20745808

Molecular Formula: C10H8BrN

Molecular Weight: 222.08 g/mol

* For research use only. Not for human or veterinary use.

6-(Bromomethyl)quinoline - 101279-39-4

Description

What is 6-(Bromomethyl)quinoline?

6-(Bromomethyl)quinoline is a chemical compound with the molecular formula C10H8BrN\text{C}_{10}\text{H}_8\text{BrN}
and a molecular weight of 222.08 g/mol . It is a derivative of quinoline, featuring a bromomethyl group at the 6th position of the quinoline ring . Quinoline derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.

Synonyms

6-(Bromomethyl)quinoline is also known by several other names, including :

  • 6-(bromomethyl)quinoline

  • Quinoline, 6-(bromomethyl)- (6CI,9CI)

  • 6-bromomethylquinoline

Synthesis

While specific synthetic routes for 6-(Bromomethyl)quinoline were not found in the provided search results, a similar compound, 8-Bromo-6-(bromomethyl)quinoline, can be synthesized using the Friedländer synthesis. This method involves the condensation of aniline derivatives with α-haloketones or aldehydes to form quinoline derivatives. Also, 6-Bromo-4-(bromomethyl)quinoline is synthesized through bromination reactions, such as the reaction of quinolin-4-ol with phosphorus tribromide in dry dimethylformamide under a nitrogen atmosphere.

Reactivity

The presence of the bromine atom in 6-(Bromomethyl)quinoline makes it reactive and allows it to participate in various chemical transformations.

Related Compounds

A related compound is 6-(Bromomethyl)quinoline hydrobromide, which has the molecular formula C10H9Br2N\text{C}_{10}\text{H}_9\text{Br}_2\text{N}
and a molecular weight of 302.993 .

Safety and Hazards

6-(Bromomethyl)quinoline hydrobromide is classified with the following GHS classifications :

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

Applications

8-Bromo-6-(bromomethyl)quinoline has several scientific uses:

  • Pharmaceuticals: It is investigated for potential use in developing drugs targeting specific diseases, particularly those involving tyrosine kinase pathways.

  • Materials Science: It is used in the synthesis of novel materials with enhanced electronic and optical properties.

  • Chemical Research: It serves as a versatile building block in organic synthesis for creating complex molecules.

CAS No. 101279-39-4
Product Name 6-(Bromomethyl)quinoline
Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
IUPAC Name 6-(bromomethyl)quinoline
Standard InChI InChI=1S/C10H8BrN/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2
Standard InChIKey ZPTNKPYDDZEAPA-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=C2)CBr)N=C1
Canonical SMILES C1=CC2=C(C=CC(=C2)CBr)N=C1
PubChem Compound 224396
Last Modified Sep 14 2023

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